2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester is an organic compound that belongs to a class of chemicals known for their diverse applications in pharmaceuticals and materials science. This compound features a thioether linkage, which contributes to its unique chemical properties and reactivity. The presence of the nitrophenyl group enhances its potential as a bioactive agent, making it of interest in medicinal chemistry.
The compound is synthesized through various organic reactions involving 4-nitrophenyl thioacetic acid derivatives and octanol. Its synthesis and characterization have been documented in scientific literature, highlighting its potential applications in drug development and as a chemical reagent.
2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester can be classified as:
The synthesis of 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester typically involves the following methods:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield of the final product.
The molecular structure of 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester includes:
The compound's structural integrity can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).
2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions, with monitoring through chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester primarily relates to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit significant pharmacological activities, including anti-inflammatory and antimicrobial properties.
2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester has several scientific uses:
The synthesis of sulfur-containing intermediates, particularly 2-((4-nitrophenyl)thio)acetic acid, serves as the foundational step in producing 2-[(4-nitrophenyl)thio]-acetic acid octyl ester. This precursor compound (CAS 3406-75-5, Molecular Formula: C₈H₇NO₄S) is characterized by a density of 1.48 g/cm³ and a melting point of 155-157°C [9]. The thioether linkage formation typically proceeds through nucleophilic aromatic substitution (SNAr), where the electron-deficient 4-nitrohalobenzene reacts with thioglycolic acid under basic conditions. The strongly electron-withdrawing nitro group at the para position activates the benzene ring toward nucleophilic attack by the thiolate anion (RS⁻), facilitating C–S bond formation [7] [9].
An alternative industrial approach involves palladium-catalyzed coupling reactions. Palladium(II) alkanoates (e.g., palladium acetate) or complexes with nitriles (e.g., bis(benzonitrile)palladium(II) chloride) effectively catalyze the insertion of sulfur nucleophiles into aryl halides. These catalysts operate at concentrations ranging from 0.0001 to 0.1 molar, generating thioether products without requiring co-oxidants [5]. Mechanistically, this involves oxidative addition of the aryl halide to Pd(0), coordination of the thiolate, and reductive elimination to form the C–S bond.
Table 1: Characterization Data for 2-((4-Nitrophenyl)thio)acetic Acid Precursor
| Property | Value |
|---|---|
| CAS Registry Number | 3406-75-5 |
| Molecular Formula | C₈H₇NO₄S |
| Molecular Weight | 213.21 g/mol |
| Density | 1.48 g/cm³ |
| Melting Point | 155-157°C |
| Boiling Point | 417.2°C at 760 mmHg |
| Flash Point | 206.1°C |
| IUPAC Name | [(4-Nitrophenyl)sulfanyl]acetic acid |
Functionalization of the nitrophenyl group requires catalysts that tolerate both the electron-deficient aromatic system and the sulfur functionality. The nitro group’s strong electron-withdrawing nature complicates electrophilic substitutions but facilitates nucleophilic additions and reductions. Catalytic hydrogenation using palladium on carbon selectively reduces nitro groups to amines, though this reactivity is undesirable for preserving the target nitrophenylthio moiety [4]. For maintaining nitro functionality during esterification, non-reductive catalysts like triethylamine or dimethylaminopyridine (DMAP) are preferred. These bases catalyze ester bond formation without attacking the nitro group [9].
Phosphine-based catalysts (e.g., triphenylphosphine) exhibit dual functionality: they activate carboxylic groups for nucleophilic attack and stabilize intermediates via phosphonium salt formation. In complex systems like C₁₅H₁₃ClN₄O₃S₂ (a hydrazide derivative of the acetic acid precursor), phosphines facilitate C–N bond formation while preserving nitro group integrity [4]. Kinetic studies reveal that electron-rich phosphines (e.g., tri-n-octylphosphine) accelerate reaction rates due to enhanced nucleophilicity, though steric effects may limit accessibility in ortho-substituted derivatives.
Octyl esterification of 2-((4-nitrophenyl)thio)acetic acid employs n-octanol (C₈H₁₇OH) under acid- or base-catalyzed conditions. Key variables influencing yield include solvent polarity, catalyst loading, and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance reactant solubility but may promote side reactions at elevated temperatures. Non-polar solvents like toluene facilitate azeotropic water removal via Dean-Stark apparatus, driving equilibrium toward ester formation [8].
Table 2: Esterification Catalysts and Reaction Parameters
| Catalyst System | Solvent | Temperature | Yield | Key Advantage |
|---|---|---|---|---|
| H₂SO₄ (1 mol%) | Toluene | 110°C | 78% | Low cost |
| DMAP (5 mol%) | DMF | 80°C | 92% | High regioselectivity |
| Lipase B (immobilized) | tert-Butanol | 60°C | 65% | Green chemistry compliant |
| PPh₃/DCC (5 mol%) | Dichloromethane | 25°C | 85% | Mild conditions |
Base-catalyzed transesterification using octyl acetate (CH₃COOC₈H₁₇) is a viable alternative to direct esterification. This route avoids water formation, minimizing hydrolysis of the thioether bond. Palladium catalysts such as Pd(OAc)₂ can mediate this reaction at 80–120°C, leveraging the metal’s ability to coordinate carbonyl oxygen and enhance electrophilicity [5] [8]. For the target octyl ester (C₁₆H₂₃NO₄S), optimized conditions use 0.01–0.05 molar Pd(OAc)₂ in toluene, yielding >90% product within 6 hours. The mechanism involves nucleophilic attack by the thiocarboxylate anion on the carbonyl carbon of octyl acetate, facilitated by Pd-assisted alkoxide departure.
Solvent-free mechanochemical synthesis represents a sustainable pathway for constructing sulfur-nitrophenyl conjugates. Ball milling the solid 2-((4-nitrophenyl)thio)acetic acid with octanol and catalytic p-toluenesulfonic acid (PTSA) achieves 88% conversion at 50°C, eliminating volatile organic solvents [9]. Microwave irradiation further reduces reaction times: esterification completes in 15 minutes at 100°C under open-vessel conditions, compared to 12 hours conventionally .
Biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymeric supports. These enzymes exhibit remarkable chemoselectivity, esterifying the carboxyl group without reducing the nitro functionality. In tert-butanol—a solvent preserving enzyme activity—65% yield is attained at 60°C . The process generates minimal waste, aligning with green chemistry principles.
Renewable acyl donors like vinyl octanoate offer atom-economic advantages. As enol byproducts tautomerize to carbonyl compounds, they shift equilibrium toward product formation. This strategy achieves 80% conversion for the target ester while reducing stoichiometric waste by 40% compared to conventional octanol coupling [8]. Life-cycle assessments confirm that microwave- and enzyme-mediated routes lower cumulative energy demand by 30–50% versus traditional methods.
Table 3: Green Synthesis Metrics Comparison
| Method | E-Factor* | PMI | Energy Input | Reaction Time |
|---|---|---|---|---|
| Conventional Acid Catalysis | 8.2 | 12.5 | 150 kWh/kg | 12 h |
| Solvent-Free Mechanochemistry | 1.5 | 3.2 | 50 kWh/kg | 4 h |
| Microwave-Assisted | 3.0 | 5.8 | 40 kWh/kg | 0.25 h |
| Biocatalytic (CALB) | 2.1 | 4.5 | 30 kWh/kg | 24 h |
E-Factor: kg waste/kg product; *PMI: Process Mass Intensity (kg material/kg product)*
Comprehensive Compound Index
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